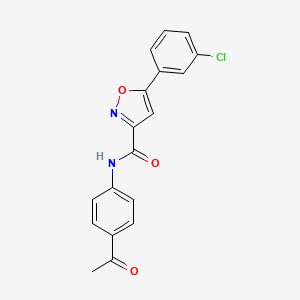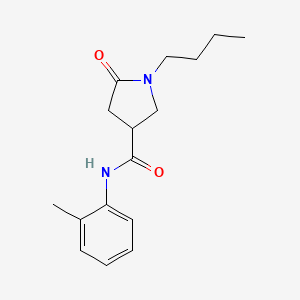
N-(4-acetylphenyl)-5-(3-chlorophenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
Isoxazole derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. The compound "N-(4-acetylphenyl)-5-(3-chlorophenyl)-3-isoxazolecarboxamide" belongs to this class and is of interest for its potential applications in various fields, excluding its usage as a drug.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves multi-component reactions that allow for the efficient combination of different precursors under mild conditions. For instance, the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives through a three-component reaction showcases a method that could be adapted for the synthesis of our compound of interest (Shajari et al., 2015). This method highlights the versatility and efficiency of multi-component reactions in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be thoroughly analyzed through various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, mass spectroscopy, and elemental analysis. These techniques provide detailed information about the compound's molecular framework and functional groups, essential for understanding its chemical behavior (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Isoxazole derivatives participate in a range of chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions and cycloadditions, which are pivotal in modifying the compound's structure for specific applications. The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing or donating groups on the isoxazole ring, affecting their interaction with other molecules (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal structure analysis provides insights into the compound's stability and interaction potential with other molecules, which is vital for its use in various fields (Eryılmaz et al., 2016).
Chemical Properties Analysis
The chemical properties of "N-(4-acetylphenyl)-5-(3-chlorophenyl)-3-isoxazolecarboxamide" can be inferred from related compounds, focusing on reactivity, stability, and interactions with biological targets. These properties are determined by the functional groups present in the molecule and their arrangement, affecting the compound's behavior in chemical reactions and its interaction with other substances (Kerru et al., 2019).
Applications De Recherche Scientifique
Synthesis and Evaluation of Sulfonamide Derivatives
The synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamides, has been explored. These compounds, particularly chlorinated ones, exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The reactivity of these derivatives towards various nucleophiles and their potential interactions with biological targets like the KSHV thymidylate synthase complex were studied, providing insights into their mechanism of action (Fahim & Shalaby, 2019).
Anticancer Activity of Thiophene Derivatives
The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their evaluation for in vitro cytotoxicity revealed good inhibitory activity against various cancer cell lines. The presence of a thiazolidinone ring or a thiosemicarbazide moiety significantly enhanced their efficacy, suggesting the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Herbicidal Activity of Isoxazolecarboxamides
The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies. This research highlights the potential of these compounds in agricultural applications, offering new solutions for weed control (Hamper et al., 1995).
Cholinesterase Inhibition by Oxadiazoles
The design, synthesis, and evaluation of 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase demonstrated moderate inhibition, with some compounds outperforming established drugs like rivastigmine. This suggests their potential utility in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activity of Pyrazole Derivatives
The synthesis and evaluation of various pyrazole derivatives for antimicrobial activity revealed a moderate degree of potency against pathogenic bacterial strains and fungi, indicating their potential application in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11(22)12-5-7-15(8-6-12)20-18(23)16-10-17(24-21-16)13-3-2-4-14(19)9-13/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBHIMKCQVSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)

![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)
![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)
![3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)